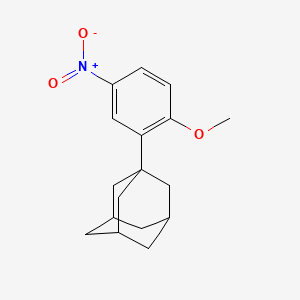

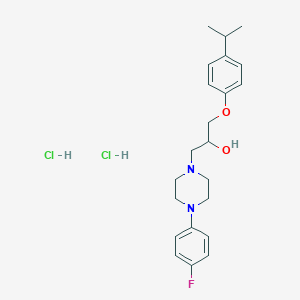

![molecular formula C8H9N3 B2450000 Pyrazolo[1,5-a]pyridin-5-ylmethanamine CAS No. 1313727-03-5](/img/structure/B2450000.png)

Pyrazolo[1,5-a]pyridin-5-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyridin-5-ylmethanamine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-5-ylmethanamine and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . Another study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-5-ylmethanamine is characterized by a pyrazole ring fused with a pyridine ring . The exact details of the molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-5-ylmethanamine is a solid at room temperature . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique

Antitubercular Agents

Pyrazolo[1,5-a]pyridine derivatives have been studied for their antitubercular properties. They exhibit promising in vitro potency against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. One such compound significantly reduced bacterial burden in a mouse model, highlighting its potential as a lead compound for future antitubercular drug discovery (Tang et al., 2015).

Mycobacterial ATP Synthase Inhibitors

Another study focused on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis. This research involved designing and synthesizing novel derivatives, showing potent in vitro M.tb growth inhibition (Sutherland et al., 2022).

Orally Active EP1 Receptor Antagonists

Pyrazolo[1,5-a]pyridine derivatives have also been evaluated as orally active EP1 antagonists for treating overactive bladder. One particular nanomolar-level EP1 antagonist showed good pharmacological effect in a rat model (Umei et al., 2017).

Fluorescent Probes for pH Monitoring in Cells

A fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized for monitoring pH in cells. This probe showed fast response, high quantum yield, and high selectivity and sensitivity for acidic pH (Zhang et al., 2018).

Safety and Hazards

Orientations Futures

The future directions for research on pyrazolo[1,5-a]pyridin-5-ylmethanamine could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that some derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibited potent in vitro Mycobacterium tuberculosis growth inhibition, highlighting their potential as inhibitors of M.tb .

Mécanisme D'action

Target of Action

The primary target of Pyrazolo[1,5-a]pyridin-5-ylmethanamine is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a crucial enzyme involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that the compound interacts with its target, potentially altering the kinase’s activity and resulting in changes to cellular processes .

Biochemical Pathways

Given its target, it is likely that the compound impacts pathways involving MAPK1, which plays a key role in the MAPK/ERK pathway, a signal transduction pathway that couples intracellular responses to the binding of growth factors to cell surface receptors .

Result of Action

Given its interaction with MAPK1, it is likely that the compound influences cellular processes regulated by this kinase, potentially affecting cell growth, differentiation, and apoptosis .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyridin-5-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERDPKDNJSDFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-5-ylmethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2449923.png)

![5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2449929.png)

![4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2449934.png)

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2449936.png)

![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)

![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2449940.png)